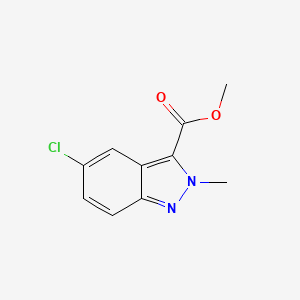

methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate

Description

Properties

Molecular Formula |

C10H9ClN2O2 |

|---|---|

Molecular Weight |

224.64 g/mol |

IUPAC Name |

methyl 5-chloro-2-methylindazole-3-carboxylate |

InChI |

InChI=1S/C10H9ClN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 |

InChI Key |

KIOWEKVRGLYORJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Cl)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate

An In-Depth Technical Guide for Medicinal Chemists

Executive Summary

The 2H-indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for several approved kinase inhibitors (e.g., Pazopanib, Axitinib).[1] However, the synthesis of methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate presents a classic regioselectivity challenge: distinguishing between the thermodynamically favored N1-alkylation and the kinetically favored N2-alkylation.

This guide details a robust, field-proven synthetic route that prioritizes N2-selectivity . Unlike traditional alkylation methods (e.g., MeI/base) that yield difficult-to-separate mixtures, this protocol utilizes methyl 2,2,2-trichloroacetimidate under acidic catalysis to achieve high regiocontrol.[2]

Part 1: Retrosynthetic Analysis & Strategy

The target molecule is dissected into two primary components: the 5-chloro-1H-indazole-3-carboxylate core and the methyl group at the N2 position.

The Regioselectivity Challenge

Indazoles possess two nucleophilic nitrogens.

-

N1 (Pyrrole-like): The protonated site in neutral 1H-indazoles. Alkylation here is thermodynamically favored and typically yields the benzenoid structure.

-

N2 (Pyridine-like): Possesses a localized lone pair in the plane of the ring. Alkylation here yields the quinonoid structure (2H-indazole) and is kinetically favored with hard electrophiles and specific solvent effects.

Strategic Choice: We will construct the 1H-indazole core first, then employ a kinetic alkylation strategy using an imidate reagent to lock in the N2-isomer.

Figure 1: Retrosynthetic logic prioritizing N2-selective installation on the pre-formed indazole core.

Part 2: Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Scaffold

Objective: Preparation of Methyl 5-chloro-1H-indazole-3-carboxylate from 5-chloroisatin.

Mechanism: This sequence involves the hydrolytic ring opening of isatin to the keto-acid, formation of a diazonium salt, reduction to the hydrazine, and acid-catalyzed cyclization (modified Sandmeyer/Pschorr type reaction).

Step 1.1: Preparation of 5-Chloro-1H-indazole-3-carboxylic acid

-

Ring Opening: Suspend 5-chloroisatin (10.0 g, 55 mmol) in water (100 mL). Add NaOH (2.5 g, 60 mmol) and warm to 50°C until fully dissolved (formation of sodium isatinate). Cool to 0°C.[3]

-

Diazotization: Add a solution of NaNO2 (4.0 g, 58 mmol) in water (15 mL) to the isatinate solution.

-

Addition to Acid: Dropwise add this mixture to a stirred solution of concentrated H2SO4 (10 mL) in water (100 mL) maintained at 0–5°C. Stir for 15 min. Caution: Evolution of NOx gases.

-

Reduction: Slowly add a solution of SnCl2·2H2O (30 g, 132 mmol) in concentrated HCl (40 mL) while maintaining temperature <5°C. The diazonium salt is reduced to the hydrazine intermediate.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2 hours. The hydrazine intermediate cyclizes to form the indazole ring.[3]

-

Isolation: Filter the resulting precipitate. Wash with water and dry in vacuo to yield 5-chloro-1H-indazole-3-carboxylic acid as a tan solid (Yield: ~75-85%).

Step 1.2: Esterification

-

Setup: Suspend the crude acid (8.0 g) in dry Methanol (80 mL).

-

Catalysis: Add concentrated H2SO4 (2.0 mL) dropwise.

-

Reflux: Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to RT. Concentrate methanol to ~20 mL. Pour into ice water (100 mL) and neutralize with saturated NaHCO3.

-

Extraction: Extract with EtOAc (3 x 50 mL). Dry organic layers over Na2SO4 and concentrate.[4]

-

Purification: Recrystallize from minimal Methanol/DCM or use flash chromatography if necessary.

-

Product:Methyl 5-chloro-1H-indazole-3-carboxylate .

-

Appearance: Off-white solid.

-

Phase 2: Regioselective N2-Methylation

Objective: Selective methylation at the N2 position using Methyl 2,2,2-trichloroacetimidate.[2][5]

Rationale: Direct alkylation with MeI/K2CO3 typically yields a 1:1 or N1-favored mixture. The use of methyl 2,2,2-trichloroacetimidate with a catalytic acid (TMSOTf or TfOH) proceeds via a kinetic pathway that highly favors the N2-isomer due to the specific orbital availability of the N2 lone pair for attack on the activated imidate.

Protocol:

-

Preparation: In a flame-dried flask under N2, dissolve Methyl 5-chloro-1H-indazole-3-carboxylate (2.1 g, 10 mmol) in anhydrous DCM (20 mL).

-

Reagent Addition: Add Methyl 2,2,2-trichloroacetimidate (2.64 g, 15 mmol, 1.5 equiv).

-

Catalysis: Cool to 0°C. Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (180 µL, 0.1 equiv) or TfOH (Triflic acid) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours.

-

Note: The reaction often precipitates the trichloroacetamide byproduct.

-

-

Quench: Add saturated aqueous NaHCO3 (20 mL) and stir vigorously for 10 min.

-

Extraction: Separate layers. Extract aqueous phase with DCM (2 x 20 mL). Combined organics are dried (MgSO4) and concentrated.[6][7]

-

Purification: The crude residue contains the product and trichloroacetamide. Purify via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

-

Selectivity: Typically >10:1 (N2:N1).

-

Yield: ~80-90%.[8]

-

Part 3: Data Presentation & Characterization[9][10]

Workflow Diagram

Figure 2: Complete synthetic workflow from commercial starting material to target.

Comparison of Methylation Methods

| Parameter | Method A: MeI / K2CO3 | Method B: Me3OBF4 (Meerwein) | Method C: Imidate (Recommended) |

| Reagents | Methyl Iodide, Base | Trimethyloxonium tetrafluoroborate | Methyl 2,2,2-trichloroacetimidate, TMSOTf |

| Conditions | DMF, 60°C | DCM, RT | DCM, RT |

| Major Isomer | N1 (Thermodynamic) | N2 (Kinetic) | N2 (Kinetic) |

| Selectivity (N2:N1) | ~ 0.5 : 1 | ~ 4 : 1 | > 10 : 1 |

| Purification | Difficult (Close Rf) | Moderate | Easy (High selectivity) |

| Scalability | High | Low (Moisture sensitive) | High |

Characterization Data (Expected)

-

1H NMR (400 MHz, CDCl3):

-

N2-Me: Singlet at ~4.1 - 4.3 ppm . (Key differentiator: N1-Me typically appears upfield at ~4.0 ppm).

-

COOMe: Singlet at ~3.9 ppm.

-

Aromatic: Three protons. H-4 (doublet, ~7.9 ppm) is deshielded by the carbonyl.

-

-

13C NMR:

-

N-Me: ~40-42 ppm for N2-Me (vs ~36 ppm for N1-Me).

-

-

Mass Spec: [M+H]+ = 225.04 (for 35Cl).

References

-

Regioselective N2-Alkylation of Indazoles

-

Clemens, J. J., Bell, E. L., & Londregan, A. T. (2022).[9] "Acid-Catalyzed Alkylation of 1H-Indazoles with Alkyl 2,2,2-Trichloroacetimidates." Synthesis, 54(12), 3215-3226.

-

-

Scaffold Synthesis (Isatin Route)

- Snyder, H. R., et al. (1952). "The Synthesis of Indazole-3-carboxylic Acids." Journal of the American Chemical Society, 74(8), 2009–2012.

-

Mechanistic Insight (N1 vs N2)

- Luo, G., et al. (2006). "Regioselective N-Alkylation of Indazoles." Journal of Organic Chemistry, 71(14), 5392–5395.

-

Alternative N2-Methylation (Meerwein's Reagent)

- Cheung, M., Boloor, A., & Stafford, J. A. (2003). "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." Journal of Organic Chemistry, 68(10), 4093–4095.

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. scielo.br [scielo.br]

- 5. (PDF) Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate [academia.edu]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. (2S)-Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate | 173903-18-9 [chemicalbook.com]

- 9. 2H-Indazole synthesis [organic-chemistry.org]

Physical and Chemical Characteristics of Indazole Carboxylic Acids

This technical guide details the physicochemical architecture, synthetic reactivity, and experimental handling of indazole carboxylic acids (ICAs). It is designed for researchers requiring actionable data for lead optimization and process chemistry.

A Technical Guide for Drug Discovery & Development

Executive Summary

Indazole carboxylic acids (ICAs) represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for hexokinase inhibitors (e.g., Lonidamine ), 5-HT3 antagonists (e.g., Granisetron analogs), and synthetic cannabinoids. Their utility stems from a unique amphoteric nature and the ability to participate in defined hydrogen-bonding networks. However, their development is often complicated by annular tautomerism and solubility-limited bioavailability . This guide provides the structural and physicochemical data necessary to navigate these challenges.

Structural Fundamentals & Tautomerism

The indazole ring system exists in a tautomeric equilibrium that critically influences ligand-protein binding and solubility. For indazole-3-carboxylic acid, the 1H-tautomer is thermodynamically dominant, but the energy barrier is low enough that substituents and solvent polarity can shift this equilibrium.

Annular Tautomerism

-

Thermodynamics: The

-indazole form is stabilized by aromaticity (10 -

Solvent Effects: In non-polar solvents (

), the -

Implication: Docking studies must account for both tautomers. A "locked" N-alkylated analog is often synthesized early to validate the active binding mode.

Ionization States

ICAs are ampholytes. Understanding their ionization at physiological pH is critical for predicting membrane permeability (

-

Cationic Form (

): Protonation occurs at -

Neutral/Zwitterionic Form (

): The molecule exists primarily as the neutral carboxylic acid. -

Anionic Form (

): Deprotonation of the carboxylic acid ( -

Dianionic Form (

): Deprotonation of the indole-like

Figure 1: Tautomeric equilibrium and pH-dependent ionization states of Indazole-3-Carboxylic Acid.

Physicochemical Properties

The following data refers to the parent compound, 1H-indazole-3-carboxylic acid (CAS 4498-67-3) .

Key Metrics Table

| Property | Value | Notes |

| Molecular Weight | 162.15 g/mol | Fragment-like scaffold |

| Melting Point | 266–270 °C (dec.)[1][2] | High lattice energy due to H-bond dimers |

| Predicted; stronger acid than benzoic acid ( | ||

| Very weak acid; requires strong base (NaH) to deprotonate | ||

| Weak base; protonates only in strong acid | ||

| Moderate lipophilicity; good membrane permeability potential | ||

| Solubility (Water) | Low ( | Poor solubility at acidic pH; dissolves in basic buffers |

| Solubility (Organics) | DMSO, MeOH (Slight) | Soluble in hot DMF; Form B soluble in EtOAc |

| UV | 278 nm | Distinct from indole analogs |

Solubility & Crystal Polymorphism

-

Polymorphs:

-

Solubility Strategy: For biological assays, dissolve in DMSO to create a stock solution (up to 50 mM), then dilute into buffer. Ensure final buffer pH is

to maintain the anionic (soluble) state.

Spectroscopic Signatures

Accurate characterization requires distinguishing the indazole core from impurities like isatin or hydrazones.

-

Infrared (IR):

-

C=O Stretch:

(Strong). -

N-H/O-H Stretch: Broad band

due to dimerization.

-

-

NMR (DMSO-

- 13.9 (s, 1H, COOH) – often broad or invisible if wet.

- 13.0 (s, 1H, NH) – exchangeable.

- 8.1–8.2 (d, 1H, H-4) – Deshielded by carbonyl anisotropy.

- 7.6 (d, 1H, H-7).

- 7.2–7.4 (m, 2H, H-5, H-6).

-

UV-Vis:

-

Derivative spectrophotometry (2nd/3rd derivatives) is the gold standard for distinguishing

-substituted from

-

Synthetic Reactivity & Protocols

Reactivity Profile

-

N-Alkylation (Regioselectivity):

-

Condition:

/ DMF / Alkyl Halide. -

Outcome: Mixtures of

and -

Optimization: Use of bulky protecting groups (e.g., THP, SEM) or specific bases (

) can improve

-

-

Decarboxylation:

-

Unlike indazole-2 -carboxylic acids (which decarboxylate easily), the 3-carboxylic acid is thermally stable up to its melting point (

).

-

-

Amide Coupling:

-

Standard coupling reagents (EDC/HOBt, HATU) work well.

-

Warning: The free

can interfere. It is best practice to protect

-

Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid (Isatin Route)

This route avoids hazardous diazonium intermediates.

Step 1: Hydrolysis & Rearrangement

-

Reagents: Isatin (

eq), NaOH ( -

Procedure: Dissolve isatin in aqueous NaOH. Cool to

. Add -

Cyclization: Slowly add the mixture to dilute

at -

Workup: The product precipitates as a solid. Filter, wash with water, and recrystallize from Acetic Acid (yields Form A).

Step 2: Amide Coupling (General Protocol)

-

Activation: Dissolve Indazole-3-COOH (

mmol) in DMF. Add HATU ( -

Coupling: Add amine (

mmol). Stir at RT for 4–6 h. -

Quench: Pour into ice water. The amide usually precipitates.

-

Purification: If oil forms, extract with EtOAc, wash with

(5% aq) to remove DMF, then brine.

Figure 2: Synthetic pathway from Isatin to Indazole-3-Carboxamides.

Applications in Drug Discovery

Case Study: Lonidamine

-

Structure: 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid.

-

Mechanism: Inhibits mitochondrial Hexokinase II, disrupting the Warburg effect in cancer cells.

-

SAR Insight: The carboxylic acid is essential for mimicking the phosphate of the substrate. The N1-benzyl group provides hydrophobic anchorage.

Design Heuristics

-

Isosteres: The indazole-3-COOH is often used as a bioisostere for indole-3-COOH or naphthalene-2-COOH to improve solubility and metabolic stability.

-

Scaffold Hopping: Replacing the carboxylic acid with a bioisostere (e.g., tetrazole or acyl sulfonamide) can improve potency and permeability (

modulation).

References

-

PubChem. Indazole-3-carboxylic acid | C8H6N2O2.[5][6] National Library of Medicine. Available at: [Link]

-

Pagacz-Kostrzewa, M., et al. (2022). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A. Available at: [Link][7]

-

Vetuschi, C., et al. (2006). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Spectroscopy Letters. Available at: [Link]

- Google Patents.Methods for the preparation of indazole-3-carboxylic acid (US20110172428A1).

Sources

- 1. lookchem.com [lookchem.com]

- 2. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 5. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Solvent Selection for Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate

[1]

Executive Summary & Chemical Identity

This compound is a substituted indazole ester, primarily utilized as a scaffold in the synthesis of bioactive molecules (e.g., kinase inhibitors, anti-inflammatory agents).[1] Unlike its 1H-isomer, the 2H-isomer features a fixed N-methyl group at the 2-position, eliminating the hydrogen bond donor capability of the pyrazole ring.[1] This structural modification significantly alters its solubility profile, enhancing lipophilicity and solubility in aprotic organic solvents.

Chemical Structure Analysis[1][2][3]

-

Core Scaffold: Indazole (fused benzene and pyrazole rings).[1]

-

Functional Groups:

-

Methyl Ester (C-3): Increases lipophilicity compared to the free acid; susceptible to hydrolysis in aqueous bases.[1]

-

Chlorine (C-5): Electron-withdrawing group; enhances lipophilicity (LogP) and crystal lattice energy.[1]

-

N-Methyl (N-2): "Caps" the nitrogen, preventing intermolecular H-bonding.[1] This typically lowers the melting point relative to the 1H-analog and increases solubility in solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF).[1]

-

Physicochemical Properties (Predicted & Comparative)

Direct experimental data for the 5-chloro analog is sparse in public literature.[1] The following values are derived from computational prediction models and comparative analysis with the known 5-bromo-2-methyl-2H-indazole-3-carboxylate analog [1].

| Property | Predicted/Comparative Value | Rationale |

| Molecular Formula | C₁₀H₉ClN₂O₂ | - |

| Molecular Weight | 224.64 g/mol | - |

| Melting Point | 115–125 °C | Based on 5-bromo analog MP (122 °C) [1].[1] Cl is smaller than Br, suggesting a similar or slightly lower MP.[1] |

| LogP (Predicted) | 2.5 – 2.9 | Moderate lipophilicity due to Cl and methyl groups.[1] |

| H-Bond Donors | 0 | N-2 methylation removes the donor.[1] |

| H-Bond Acceptors | 3 | Ester carbonyl, N-1, and ester oxygen.[1] |

Solubility Profile & Solvent Selection

Based on the "like dissolves like" principle and the Hansen Solubility Parameters (HSP) for similar fused heterocycles, the solubility of this compound is categorized below.

Tier 1: High Solubility Solvents (Preferred for Synthesis)

These solvents are recommended for reaction media (e.g., Suzuki couplings, SNAr) and preparing stock solutions.[1]

-

Dichloromethane (DCM): Excellent solvent.[1] The lack of H-bond donors in the solute makes it highly compatible with DCM.[1]

-

Tetrahydrofuran (THF): Excellent solubility; suitable for cryogenic reactions.[1]

-

Dimethyl Sulfoxide (DMSO) & Dimethylformamide (DMF): High solubility (>50 mg/mL expected).[1] Ideal for biological assays or high-temperature reactions.[1]

Tier 2: Moderate Solubility (Purification & Crystallization)

These solvents are ideal for recrystallization or chromatography eluents.[1]

-

Ethyl Acetate (EtOAc): Moderate to high solubility.[1] Often used as the "good" solvent in recrystallization pairs.[1]

-

Acetone: Good solubility, but prone to evaporation.

-

Acetonitrile (MeCN): Moderate solubility; useful for HPLC mobile phases.[1]

-

Methanol / Ethanol: Lower solubility than aprotic solvents due to the hydrophobic Cl and methyl groups, but solubility increases significantly with heat.

Tier 3: Poor Solubility / Anti-Solvents[1]

-

Hexanes / Heptane: Very low solubility at room temperature.[1] Used as an anti-solvent to precipitate the compound from EtOAc or DCM solutions.[1]

-

Diethyl Ether: Low to moderate solubility; often used to wash crude solids.[1]

Recommended Solvent Systems

-

Chromatography: Hexanes : Ethyl Acetate (Gradient 0% → 60% EtOAc) [1].[1]

-

Recrystallization:

-

System A: Dissolve in minimal hot Ethyl Acetate , add hot Hexanes until cloudy, cool slowly.

-

System B: Dissolve in minimal DCM , layer with Hexanes for diffusion crystallization.

-

Experimental Protocols for Solubility Determination

Since exact quantitative data may vary by batch purity, researchers should validate solubility using the following protocols.

Protocol A: Gravimetric Solubility Screen (High Accuracy)

Purpose: To determine the saturation solubility (mg/mL) in specific solvents.[1]

-

Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial (pre-weighed).

-

Solvent Addition: Add the solvent of interest in 50 µL increments.

-

Equilibration: Vortex for 1 minute and sonicate for 5 minutes at 25 °C.

-

Observation:

-

If dissolved, calculate solubility > (Mass / Volume).[1]

-

If undissolved, continue adding solvent until clear.

-

-

Saturation (Optional): If precise saturation is needed, add excess solid to 1 mL solvent, stir for 24h, filter (0.45 µm PTFE), evaporate the filtrate, and weigh the residue.

Protocol B: Visual Solubility Decision Tree

Purpose: Quick solvent selection for reactions or purification.[1]

Figure 1: Visual solubility decision tree for rapid solvent categorization.

Applications in Synthesis & Purification[1][5]

Reaction Solvent Suitability

-

Nucleophilic Substitution (SNAr): Use DMF or DMSO .[1] The high boiling point and polarity stabilize the transition state, while the compound remains fully soluble.[1]

-

Cross-Coupling (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures.[1] The 2-methyl indazole core is stable in these non-polar/polar biphasic systems.[1]

Purification Strategy

The 2-methyl isomer is typically less polar than the 1-methyl isomer.[1]

-

TLC: Run on Silica Gel 60 F₂₅₄.

-

Column Chromatography:

References

-

Beilstein J. Org.[1] Chem. (2014).[1][5] "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights". Beilstein Journal of Organic Chemistry, 10, 237–243.

- Note: Describes the synthesis, purification (chromatography), and melting point (122°C)

-

ChemicalBook. (2024).[1] "Methyl 1H-indazole-3-carboxylate Properties".

- Note: Provides baseline solubility d

-

PubChem. (2025).[1][5] "Compound Summary: Indazole-3-carboxylic acid derivatives".

- Note: General physicochemical property d

Sources

- 1. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester | C11H9ClO4 | CID 10977585 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Indazole Scaffold in Medicinal Chemistry: Structural Dynamics, Synthesis, and Therapeutic Applications

Introduction: The Privileged Nature of the Indazole Core

The indazole (benzo[d]pyrazole) scaffold represents a "privileged structure" in modern drug discovery, serving as a critical bioisostere for the indole ring system found in tryptophan and purine bases. Its utility stems from a unique combination of physicochemical properties: it possesses both hydrogen bond donor (NH) and acceptor (N) sites, high stability, and a distinct tautomeric equilibrium that dictates its ligand-protein binding interactions.

For the medicinal chemist, the indazole core offers a versatile template for kinase inhibition (targeting the ATP hinge region), GPCR modulation, and enzyme inhibition (e.g., PARP). However, the successful deployment of this scaffold requires a mastery of its two primary challenges: tautomeric control and regioselective substitution .

This technical guide provides a comprehensive analysis of the molecular structure of substituted indazoles, bridging fundamental physical chemistry with practical synthetic protocols and structural characterization.

Structural Dynamics: Tautomerism and Thermodynamics[1]

The defining feature of the indazole ring is its annular tautomerism. Unlike indole, which is fixed, indazole exists in a dynamic equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]

Thermodynamic Stability vs. Binding Reality

In the gas phase and non-polar solvents, the 1H-tautomer is thermodynamically more stable by approximately 2.3–4.5 kcal/mol due to the preservation of aromaticity in the benzene ring. However, this energy gap is small enough that the local environment of a protein binding pocket can shift the equilibrium.

-

1H-Indazole: Lower basicity, higher aromatic character.

-

2H-Indazole: Higher basicity, quinonoid character.[2]

Crucially, while the 1H form is dominant in solution, many indazole-based drugs bind to their targets in the 2H conformation , stabilized by specific hydrogen bonding networks (e.g., acting as a donor-acceptor motif in kinase hinge regions).

Acid-Base Properties

Understanding the pKa values is essential for predicting solubility and ionization state at physiological pH.

| Species | pKa (Approx.)[3][1][4][5] | Significance |

| Indazolium Cation (Protonated) | 1.3 | Strong acid; indazole is a very weak base. |

| Neutral Indazole (1H) | N/A | Predominant species at pH 7.4. |

| Indazolate Anion (Deprotonated) | 13.9 | Formed by strong bases (NaH, Cs2CO3) during alkylation. |

Visualization: Tautomeric Equilibrium

The following diagram illustrates the tautomeric shift and the electronic distribution differences between the benzenoid and quinonoid forms.

Caption: Thermodynamic equilibrium between 1H (benzenoid) and 2H (quinonoid) indazole tautomers.

Synthetic Strategies: Regioselective N-Alkylation[3][6][7]

The most persistent challenge in indazole chemistry is controlling N1 vs. N2 alkylation . The deprotonated indazolate anion is an ambident nucleophile.

The Selectivity Problem

-

N1-Alkylation: Thermodynamically favored product.[6]

-

N2-Alkylation: Often kinetically favored or favored by steric hindrance at C3 and C7.

Mechanism-Based Control

To achieve high regioselectivity, one must manipulate the reaction conditions (solvent, base, temperature) and steric environment.

Protocol A: N1-Selective Alkylation (Chelation Control)

Mechanism: The use of a sodium base in a non-polar or moderately polar solvent (THF) encourages tight ion-pairing. The sodium cation coordinates with N2, effectively blocking it and directing the electrophile to N1.

Standard Operating Procedure (SOP):

-

Preparation: Charge a flame-dried flask with substituted indazole (1.0 equiv) and anhydrous THF (0.1 M).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H2 gas will occur.

-

Equilibration: Stir at 0°C for 30 minutes to ensure complete formation of the sodium indazolate.

-

Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Warm to room temperature and stir for 4–16 hours.

-

Workup: Quench with sat. NH4Cl. Extract with EtOAc.

-

Outcome: typically >90% N1 selectivity.

Protocol B: N2-Selective Alkylation (Steric/Electronic Control)

Mechanism: N2 alkylation is challenging to access exclusively. Strategies include:

-

Transient Protection: Using a bulky protecting group (e.g., THP) that kinetically favors N2, then alkylating N1, then deprotecting (inverse strategy).

-

Direct Alkylation: Using Meerwein salts (R3O+ BF4-) or alkyl trichloroacetimidates often shifts preference toward N2 due to the "hard/soft" acid-base theory and kinetic control.

Decision Matrix for Synthesis

Caption: Synthetic decision tree for accessing N1 vs. N2 substituted indazoles.

Medicinal Chemistry: SAR and Binding Modes[8]

Indazoles are prominent in kinase inhibitors.[7][8] The scaffold typically mimics the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge" region.

Case Studies: FDA-Approved Indazoles

| Drug Name | Target | Indazole Role | Binding Mode |

| Axitinib | VEGFR1/2/3 | Core Scaffold | 2H-Indazole tautomer. N1-H acts as H-bond donor to hinge; N2 accepts H-bond. |

| Pazopanib | VEGFR/PDGFR | Core Scaffold | 2H-Indazole (N-methylated). Methyl group at N2 fills hydrophobic pocket; N1 interacts with hinge. |

| Niraparib | PARP-1/2 | Pharmacophore | 2H-Indazole .[2] Mimics nicotinamide of NAD+. |

Structure-Activity Relationship (SAR)

-

C3 Position: Ideal vector for extending into the "back pocket" or solvent-exposed region. Substituents here often control selectivity between kinase families.

-

N1 vs N2: Methylation or arylation at these positions drastically alters the H-bond donor/acceptor profile. N2-substituted indazoles lose the ability to donate a proton but retain a strong acceptor at N1 (if unhindered).

-

C6 Position: Often used to solubilize the molecule (e.g., adding morpholine or piperazine tails).

Experimental Characterization Protocols

Distinguishing between N1 and N2 isomers is the most critical analytical task. Simple 1H NMR is often insufficient due to overlapping signals.

Self-Validating Protocol: NOESY/ROESY Determination

This method relies on the spatial proximity of the N-alkyl group to the ring protons. This is the gold standard for structural assignment.

Methodology:

-

Sample Prep: Dissolve 5–10 mg of the isolated isomer in DMSO-d6 or CDCl3.

-

Experiment: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) sequence.

-

Analysis Logic:

-

N1-Isomer: Look for a cross-peak (correlation) between the N-Alkyl protons and the C7-H (aromatic proton at position 7).

-

N2-Isomer: Look for a cross-peak between the N-Alkyl protons and the C3-H (proton at position 3).

-

Note: If C3 is substituted, the N2 isomer will show NOE to the C3-substituent protons.

-

13C NMR Diagnostic Shifts

While less definitive than NOESY, Carbon-13 shifts provide corroborating evidence.

-

C3 Chemical Shift: In N1-substituted indazoles, the C3 carbon typically resonates upfield (lower ppm) compared to the N2-substituted isomer.

-

C7a (Bridgehead): Often shifts significantly between isomers.

Visualization: Analytical Workflow

Caption: Logic flow for NMR-based structural assignment of N-alkyl indazoles.

References

-

Tautomerism and Thermodynamics: Catalán, J., et al. "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study."[9] Journal of the Chemical Society, Perkin Transactions 2, 1996.[9]

-

Regioselective Synthesis: Lundall, M., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 2021.

-

Kinase Inhibitor Binding Modes: Hassan, A., et al. "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer." RSC Advances, 2021.

-

N2-Selective Methodology: Wuxi Biology. "Mechanism of a Highly Selective N2 Alkylation of Indazole." Wuxi AppTec, 2022.

-

NMR Characterization: Fruchier, A., et al. "NMR studies in the heterocyclic series XXIV—1H, 13C and 15N study of 15N labelled indazoles."[10] Magnetic Resonance in Chemistry, 1982.[10]

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. Indazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 9. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

The 2H-Indazole Paradox: A Strategic Guide to Regioselective Synthesis

Executive Summary: The Isomer Challenge

In medicinal chemistry, the indazole scaffold is ubiquitous, serving as a bioisostere for indole and purine systems. However, a critical thermodynamic disparity exists: the 1H-indazole tautomer is approximately 4–5 kcal/mol more stable than the 2H-indazole isomer.

Consequently, direct alkylation of the indazole core predominantly yields the N1-isomer (1H), often in ratios exceeding 9:1. This presents a significant bottleneck for drug discovery programs targeting the unique vector space of 2H-indazoles, which are critical in kinase inhibitors (e.g., putative interactions in the ATP-binding pocket).

This guide bypasses standard textbook definitions to focus on regioselective construction strategies —methods that build the ring as the 2H-isomer, rather than attempting to force a thermodynamically unfavorable alkylation.

Core Strategic Pillars

-

Constructive Cyclization: The Davis-Beirut Reaction.

-

Reductive Cyclization: The Modified Cadogan Synthesis.

-

Catalytic Functionalization: Transition-Metal C-H Activation.

Strategic Pillar I: The Davis-Beirut Reaction

Best for: De novo synthesis of 3-acyl or 3-carboxylate 2H-indazoles under basic conditions.

The Davis-Beirut reaction (developed by Kurth and Haddadin) is arguably the most reliable method for generating 2H-indazoles from o-nitrobenzylamines. Unlike alkylation, this reaction locks the nitrogen regiochemistry during the ring-closing step.

Mechanistic Insight

The reaction proceeds via a base-promoted intramolecular redox event. The key intermediate is not a nitrene, but a nitroso imine .

-

Deprotonation: Base removes the benzylic proton.

-

Intramolecular Redox: The carbanion attacks the nitro group, forming an aci-nitro species that collapses to a nitroso imine.

-

N-N Bond Formation: The amine nitrogen attacks the nitroso nitrogen, closing the ring.

Figure 1: The Davis-Beirut mechanistic pathway highlighting the critical nitroso imine intermediate.

Validated Protocol: Davis-Beirut Cyclization

Target: 2-Phenyl-2H-indazole-3-carboxylic acid derivatives.

-

Reagents: o-nitrobenzylamine substrate, KOH (4-10 equiv), Methanol/Water (9:1).

-

Setup: Sealed tube or reflux condenser.

-

Procedure:

-

Dissolve the o-nitrobenzylamine in MeOH.

-

Add aqueous KOH (pellets dissolved in minimum water). Note: Water is essential to stabilize the transition state and improve yield, a counter-intuitive finding in many dehydration reactions.

-

Heat to 60–80 °C for 4–12 hours. Monitor by LCMS for the disappearance of the nitro peak.

-

Workup: Concentrate MeOH. Acidify carefully with 1N HCl to precipitate the product (if carboxylic acid) or extract with EtOAc.

-

Strategic Pillar II: Modified Cadogan Reductive Cyclization

Best for: Industrial scalability and tolerance of steric bulk.

The classical Cadogan reaction uses triethyl phosphite at extreme temperatures (>160 °C), which is hazardous and low-yielding. The Pfizer Modification (Genung et al.) utilizes tri-n-butylphosphine (

Mechanism: Deoxygenative Cyclization

Unlike Davis-Beirut, this pathway involves the exhaustive deoxygenation of a nitro group to a nitrene (or nitrenoid) species, which then inserts into the pendant amine.

Figure 2: The Modified Cadogan pathway. The imine formation and cyclization can often be telescoped into a one-pot procedure.[1]

Validated Protocol: One-Pot Condensation/Cyclization

Target: 2-Alkyl-2H-indazoles.[2][3]

-

Reagents: 2-Nitrobenzaldehyde (1.0 equiv), Primary Amine (1.1 equiv),

(2.5 equiv). -

Solvent: Isopropanol (IPA) or Toluene.

-

Procedure:

-

Step A (Imine Formation): Mix aldehyde and amine in IPA. Stir at RT for 2 hours. Add molecular sieves if the imine formation is sluggish.

-

Step B (Cyclization): Add

directly to the reaction mixture. Heat to 80 °C. -

Safety Note:

is pyrophoric and foul-smelling. All transfers must occur under -

Purification: The major byproduct is tributylphosphine oxide, which is water-soluble to an extent but often requires column chromatography (elute with EtOAc/Hexane).

-

Strategic Pillar III: Transition Metal C-H Activation

Best for: Late-stage diversification and complex scaffolds.

Recent advances (2020–2025) have shifted toward Rh(III) and Co(III) catalyzed C-H activation. These methods utilize directing groups (often azo or imine) to activate the C-H bond of a benzene ring, followed by coupling with an internal nitrogen source.

Key Advantage: Allows for the synthesis of highly substituted indazoles that are inaccessible via nitro-reduction.

Comparative Data: Method Selection Matrix

| Feature | Davis-Beirut | Modified Cadogan | Rh(III) C-H Activation |

| Regioselectivity | 100% 2H | 100% 2H | >95% 2H (Ligand controlled) |

| Precursors | o-nitrobenzylamines | o-nitrobenzaldehydes | Azobenzenes / Imidates |

| Conditions | Basic (KOH/MeOH) | Neutral/Reductive | Acidic/Oxidative |

| Temp Range | 60–80 °C | 80 °C | 100–120 °C |

| Scalability | High | Moderate (Phosphine waste) | Low (Catalyst cost) |

| Key Limitation | Requires benzylic protons | Phosphine toxicity | Expensive metals |

Emerging Technologies (2024-2025)

Recent literature highlights "Green" and "Electrochemical" shifts:

-

Electrochemical C3-H Functionalization: Using anodic oxidation to install functional groups at the C3 position of existing 2H-indazoles without transition metals (Green Chemistry, 2024).

-

CuO Nanoparticles: A ligand-free, three-component coupling (aldehyde + amine + azide) catalyzed by recyclable copper oxide nanoparticles, offering a sustainable alternative to homogeneous catalysis.

References

-

Genung, N. E., Wei, L., & Aspnes, G. E. (2014).[4][5] "Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization." Organic Letters, 16(11), 3114–3117.[2] Link

-

Kurth, M. J., & Haddadin, M. J. (2018).[6] "Davis–Beirut Reaction: Alkoxide versus Hydroxide Addition to the Key o-Nitrosoimine Intermediate."[6] Organic Letters, 20(5), 1308–1311.[6] Link[6]

-

Yang, Z., Yu, J., & Pan, C. (2022).[7] "Recent advances in C–H functionalization of 2H-indazoles." Organic & Biomolecular Chemistry, 20, 7746-7764.[7] Link

-

Zhu, J. S., et al. (2019). "Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions." Journal of Organic Chemistry, 84(16), 10399–10405. Link

-

Behera, M., et al. (2024).[5] "Metal-free fluorination of 2H-indazoles in water." Synlett, 35, 2547-2553.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 5. 2H-Indazole synthesis [organic-chemistry.org]

- 6. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]

- 7. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Advanced Protocol: Palladium-Catalyzed Synthesis of Indazoles via Intramolecular N-Arylation

Executive Summary & Strategic Rationale

The indazole scaffold is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. While classical methods involving hydrazine condensation with 2-halobenzaldehydes or diazonium cyclizations exist, they often suffer from harsh conditions and poor regioselectivity.

This application note details a Palladium-Catalyzed Intramolecular N-Arylation protocol. This method is superior for drug development because:

-

Regiocontrol: It unambiguously defines the N1/N2 substitution pattern based on the starting hydrazone structure.

-

Tolerance: It accommodates sensitive functional groups (nitriles, esters, halides) incompatible with classical acid/base-mediated cyclizations.

-

Scalability: The catalytic cycle is robust and amenable to kilogram-scale production with appropriate ligand selection.

Mechanistic Insight: The Catalytic Engine

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a Pd(0)/Pd(II) cycle, analogous to the Buchwald-Hartwig amination.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the Pd(0) species into the C-X bond (X = Br, I, Cl) of the 2-haloarylhydrazone (1) , forming the Pd(II) intermediate (2) .

-

Ligand Exchange & Deprotonation: The hydrazone nitrogen coordinates to the palladium center. A base (e.g., Cs₂CO₃ or NaOtBu) deprotonates the amine, forming a palladium-amido complex (3) .

-

Reductive Elimination: The C-N bond is formed, expelling the indazole product (4) and regenerating the active Pd(0) catalyst.

Visualization: Catalytic Cycle

The following diagram illustrates the specific pathway for indazole formation.

Figure 1: Catalytic cycle for the intramolecular N-arylation of 2-haloarylhydrazones to form indazoles.

Experimental Protocol: Intramolecular N-Arylation

This protocol is optimized for 2-bromobenzaldehyde arylhydrazones . It uses a bulky biaryl phosphine ligand (XPhos or BrettPhos) to facilitate the reductive elimination step, which can be difficult in sterically crowded heterocycles.

Reagent Table (Standard Scale: 1.0 mmol)

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Amount | Role |

| Substrate | 2-Bromobenzaldehyde arylhydrazone | 1.0 | 1.0 mmol | Precursor |

| Catalyst | Pd(OAc)₂ | 0.05 | 11.2 mg | Pre-catalyst |

| Ligand | XPhos | 0.075 | 35.8 mg | Ligand (Stabilizes Pd) |

| Base | Cs₂CO₃ (Anhydrous) | 1.5 | 488 mg | HCl Scavenger |

| Solvent | 1,4-Dioxane (Anhydrous) | -- | 5.0 mL | Solvent (0.2 M) |

Step-by-Step Methodology

Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)

-

In a glovebox or under active Argon flow, charge a dried reaction vial with Pd(OAc)₂ (5 mol%) and XPhos (7.5 mol%).

-

Add 1.0 mL of anhydrous 1,4-dioxane.

-

Stir at room temperature for 5 minutes. Observation: The solution should turn from orange to a clear/yellow homogeneous solution, indicating ligation.

Phase 2: Reaction Assembly 4. Add the substrate (1.0 mmol) and Cs₂CO₃ (1.5 mmol) to the vial. 5. Add the remaining 4.0 mL of dioxane. 6. Seal the vial with a Teflon-lined crimp cap. 7. Remove from the glovebox (if applicable).

Phase 3: Execution 8. Place in a pre-heated heating block at 100°C . 9. Stir vigorously (800-1000 rpm). Note: Efficient stirring is vital for heterogeneous bases like Cs₂CO₃. 10. Monitor by LC-MS at 2 hours. Most reactions reach completion within 4-6 hours.

Phase 4: Work-up 11. Cool to room temperature. 12. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.[6] 13. Concentrate the filtrate under reduced pressure. 14. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization & Troubleshooting: The Self-Validating System

Do not treat failed reactions as dead ends. Use this logic tree to diagnose the failure mode based on the catalytic cycle.

Troubleshooting Table

| Symptom | Diagnosis | Corrective Action |

| No Conversion (Start Material Intact) | Catalyst Poisoning or Inactive Pd(0) | 1. Degas solvent more thoroughly (Freeze-Pump-Thaw).2. Switch to Pd₂(dba)₃ to bypass Pd(II) reduction step. |

| Stalled at 50% Conversion | Catalyst Decomposition (Pd Black) | 1. Increase Ligand:Pd ratio to 2:1.2. Lower temperature to 80°C and extend time. |

| Dehalogenated Side Product (Ar-H) | 1. Switch solvent from Dioxane to Toluene (non-coordinating).2. Use a strictly anhydrous base (NaOtBu). | |

| Complex Mixture | Base-Sensitive Substrate | Switch from NaOtBu (strong base) to K₃PO₄ or Cs₂CO₃ (mild base). |

Optimization Workflow

Use the following decision tree to optimize yields for difficult substrates (e.g., sterically hindered or electron-poor rings).

Figure 2: Optimization logic for maximizing yield in Pd-catalyzed indazole synthesis.

Secondary Protocol: Late-Stage C-H Functionalization

For drug discovery, modifying the C3 position of an existing indazole core is often required.[9]

-

Context: Direct C-H arylation at the C3 position avoids pre-functionalization with halides.

-

Key Reference: This protocol is adapted from the work of Yu and colleagues [2].

-

Conditions:

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Oxidant/Base: Ag₂CO₃ (1.0 equiv) / K₂HPO₄

-

Solvent: DMA, 160°C

-

-

Note: This requires high temperatures and is best for late-stage diversification of lead compounds.

References

-

Intramolecular N-Arylation (Primary Protocol Source): Inamoto, K., et al. (2008). Synthesis of 3-Amino-substituted N-Alkylindazoles via Palladium(II)-catalyzed Intramolecular N-Arylation. Chemistry Letters. [Link]

-

C-H Arylation Protocol: Ye, M., et al. (2013). A robust protocol for Pd(II)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles. Chemical Science. [Link]

-

Review of Indazole Synthesis: Zhang, S., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link][1][2][6][7][9][10][11][12][13][14][15]

-

Ligand Effects in Heterocycle Synthesis: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link]

Sources

- 1. [Novel access to indazoles based on palladium-catalyzed amination chemistry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 14. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 15. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Characterization of Indazole Derivatives

Abstract: This comprehensive guide provides an in-depth exploration of the essential analytical techniques for the structural elucidation and purity assessment of indazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind experimental choices. It offers detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), X-ray Crystallography, and other complementary techniques. By integrating expert insights with authoritative references, this guide serves as a self-validating system for the robust characterization of this critical class of heterocyclic compounds.

The Imperative for Rigorous Characterization of Indazole Scaffolds

Indazole, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[2][3] The compound's unique electronic properties and its existence in different tautomeric forms (primarily the more stable 1H-indazole and the less stable 2H-indazole) present specific analytical challenges.[1][4] Distinguishing between these tautomers and their N-substituted regioisomers is paramount, as the substitution pattern dictates the molecule's three-dimensional shape, reactivity, and ultimately, its pharmacological activity.

This guide outlines an integrated analytical workflow to provide unambiguous structural confirmation and purity assessment, ensuring the integrity and reproducibility of research and development efforts.

Integrated Analytical Workflow

A multi-technique approach is non-negotiable for the comprehensive characterization of a novel indazole derivative. Each technique provides a unique piece of the structural puzzle, and their collective data provides a self-validating confirmation of the molecule's identity and purity.

Caption: Integrated workflow for indazole derivative characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an indazole derivative. ¹H and ¹³C NMR provide the primary framework, while 2D experiments (like COSY and HMBC) confirm assignments and elucidate complex structures.

Expertise & Causality: The choice of deuterated solvent is critical. While CDCl₃ is common, DMSO-d₆ is often preferred for indazoles bearing an N-H proton, as it slows the exchange rate of this proton, allowing for its observation in the ¹H NMR spectrum, typically as a broad singlet at a high chemical shift (δ > 10 ppm).[5] This signal is a key diagnostic feature for N-unsubstituted indazoles. Furthermore, NMR is indispensable for distinguishing between N-1 and N-2 substituted isomers, as the substitution pattern significantly influences the chemical shifts of the ring protons and carbons.[6]

Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified indazole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[7]

-

Ensure complete dissolution by gentle vortexing. If solubility is an issue, sonication may be applied cautiously.

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[7]

-

-

Instrument Setup & Acquisition:

-

Record the ¹H NMR spectrum on a spectrometer operating at a minimum of 400 MHz to ensure adequate signal dispersion.

-

Acquire a standard ¹³C NMR spectrum. A DEPT-135 experiment can be run concurrently to differentiate between CH, CH₂, and CH₃ carbons.

-

For unambiguous assignment, especially with complex substitution patterns, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HMBC (long-range ¹H-¹³C correlation).

-

Data Interpretation & Key Markers

| Nucleus | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Significance for Indazoles |

| ¹H (N1-H) | 12.5 - 14.0 (broad singlet) | Diagnostic for the presence of the 1H-tautomer or N-unsubstituted indazole.[8] |

| ¹H (Aromatic) | 7.0 - 8.5 | The splitting patterns (coupling constants) and chemical shifts are highly sensitive to the position and electronic nature of substituents. |

| ¹³C (C3) | 135 - 145 | Chemical shift is influenced by substitution at N-1 or N-2. |

| ¹³C (C7a) | 138 - 142 | One of the key carbons used to differentiate N-1 and N-2 isomers.[6] |

| ¹³C (C3a) | 120 - 125 | Another key carbon for isomer differentiation. |

Table 1: General NMR chemical shift ranges for the indazole core.

Mass Spectrometry (MS): Confirming Molecular Formula

MS provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) delivers a highly accurate mass measurement, which is used to determine the elemental composition.

Expertise & Causality: Electrospray ionization (ESI) is the most common ionization technique for indazole derivatives as it is a soft method that typically yields a prominent protonated molecular ion [M+H]⁺. This allows for straightforward determination of the molecular weight. The high mass accuracy of HRMS (typically <5 ppm error) is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, providing strong evidence for the proposed structure.[2][9]

Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[7]

-

The sample must be fully dissolved and free of particulate matter.

-

-

Data Acquisition:

-

Introduce the sample into the HRMS instrument (e.g., Orbitrap or TOF) via direct infusion or through an LC system.[7]

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Identify the peak corresponding to the [M+H]⁺ ion.

-

Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

-

Compare the calculated formula with the expected formula. The mass error should ideally be less than 5 ppm.

-

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC is the definitive technique for assessing the purity of a synthesized indazole derivative. It separates the target compound from impurities, starting materials, and byproducts, allowing for accurate quantification of purity.

Expertise & Causality: Reverse-phase HPLC (RP-HPLC) using a C18 stationary phase is the most common method.[10] The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol). A small amount of acid, such as formic acid or trifluoroacetic acid (TFA), is often added to both mobile phase components. This serves a dual purpose: it protonates the free silanol groups on the silica-based stationary phase, minimizing peak tailing, and ensures that the indazole derivative (a basic compound) is in its protonated form, leading to sharp, symmetrical peaks and reproducible retention times.[10]

Protocol: RP-HPLC Purity Analysis

-

System Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.

-

Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in a suitable diluent (e.g., 1 mg/mL in methanol or acetonitrile).

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.[10]

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

UV Detection: 254 nm, or at the λmax of the specific derivative.[10]

-

Injection Volume: 5-10 µL.

-

Gradient Elution: A typical gradient might be 10% B to 95% B over 15-20 minutes. This ensures that both polar and non-polar impurities are eluted and detected.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

-

Caption: Standard workflow for HPLC purity assessment.

Definitive and Complementary Techniques

While NMR, MS, and HPLC form the core characterization triad, the following techniques provide definitive proof of structure or valuable complementary information.

X-Ray Crystallography

This technique provides an unambiguous, three-dimensional map of the molecule's structure, confirming atom connectivity, stereochemistry, and the specific tautomeric/isomeric form in the solid state.[11]

Protocol Insight: Growing diffraction-quality single crystals is often the most challenging step. This typically involves slow evaporation of a solvent, or vapor diffusion between a solvent and an anti-solvent. A successful crystal structure is considered absolute proof of structure.[12]

FTIR Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[13][14]

Protocol Insight: Samples are typically analyzed as a solid (mixed with KBr and pressed into a pellet) or by using an Attenuated Total Reflectance (ATR) accessory. For indazoles, key vibrational bands include the N-H stretch (around 3100-3300 cm⁻¹) and C=N/C=C stretching in the aromatic region (around 1500-1600 cm⁻¹).[12][15]

Elemental Analysis

This combustion-based technique determines the percentage of Carbon (C), Hydrogen (H), and Nitrogen (N) in a pure sample.[16][17]

Protocol Insight: The experimentally determined percentages are compared to the calculated theoretical values for the proposed molecular formula. For a compound to be considered pure, the found values should be within ±0.4% of the calculated values.[18] This provides strong corroborating evidence for the molecular formula determined by HRMS.

References

- Asian Journal of Research in Chemistry. (2025).

- ESA-IPB.

- ResearchGate. a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....

- PMC. (n.d.). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies.

- AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds.

- PMC. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- ACS Publications. (2016, May 19). X-ray Structure Analysis of Indazolium trans-[Tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) Bound to Human Serum Albumin Reveals Two Ruthenium Binding Sites and Provides Insights into the Drug Binding Mechanism. Journal of Medicinal Chemistry.

- ResearchGate. (2016, April 7). 13 C NMR of indazoles.

- Benchchem. A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers.

- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Methyl-6-nitro-1H-indazole.

- MDPI. (2016, July 9).

- MDPI. (2024, July 26).

- ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.

- IJCRT.org. (2020, September 9).

- ResearchGate. 1 H NMR complete spectrum (0−16 ppm)

- ResearchGate. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.

- ELTRA. Elemental Analysis - Organic & Inorganic Compounds.

- PMC. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.

- PMC.

- Chemistry Research Journal. Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.

- Der Pharma Chemica.

- ResearchGate. Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)....

- MDPI. (2006, November 14).

- International Journal of Biological & Medical Research. functional-group-profiling-of-medicinal-plants-using-ftir-spectroscopy.pdf.

- PMC. Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- ResearchGate. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i..

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijcrt.org [ijcrt.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. chemrj.org [chemrj.org]

- 14. biomedscidirect.com [biomedscidirect.com]

- 15. researchgate.net [researchgate.net]

- 16. azom.com [azom.com]

- 17. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]

- 18. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

screening methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate for antimicrobial activity

Application Note & Protocol Guide

Topic: Screening Methyl 5-chloro-2-methyl-2H-indazole-3-carboxylate for Antimicrobial Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health, threatening to undermine modern medicine. This escalating crisis necessitates the discovery and development of new chemical entities (NCEs) with novel mechanisms of action that can bypass existing resistance pathways.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and the indazole scaffold, a bioisostere of indole, has emerged as a privileged structure in drug discovery.[2] Indazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

Notably, certain indazole-based compounds have been identified as potent inhibitors of bacterial DNA gyrase (GyrB), a clinically validated target distinct from that of fluoroquinolones, offering a promising avenue to combat resistant strains.[1] This application note provides a comprehensive, field-proven guide for the initial in vitro screening of This compound , a novel indazole derivative, for antimicrobial activity.

The protocols herein are designed as a self-validating system, integrating established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[5][6] We will detail the primary and secondary screening assays to determine the compound's spectrum of activity and potency, followed by a crucial preliminary assessment of its safety profile through a mammalian cell cytotoxicity assay.

Experimental Strategy: A Tiered Approach to Screening

A successful screening campaign for a novel compound requires a logical, tiered workflow. This approach maximizes efficiency by using a broad, qualitative primary screen to identify any activity, followed by a more rigorous quantitative assay for potent hits. Finally, a cytotoxicity screen provides an early indication of the compound's therapeutic potential.

Caption: Tiered workflow for antimicrobial compound screening.

Materials and Reagents

-

Test Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Bacterial Strains (ATCC recommended):

-

Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive

-

Enterococcus faecalis (e.g., ATCC 29212) - Gram-positive

-

Escherichia coli (e.g., ATCC 25922) - Gram-negative

-

Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative

-

-

Fungal Strain (ATCC recommended):

-

Candida albicans (e.g., ATCC 90028)

-

-

Growth Media:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sabouraud Dextrose Broth/Agar (for fungi)

-

-

Reagents for Assays:

-

0.5 McFarland Turbidity Standard

-

Sterile Saline (0.85% NaCl)

-

Resazurin sodium salt solution (for viability indication, optional)

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

-

-

Cell Line (for cytotoxicity):

-

HEK293 (Human Embryonic Kidney) or HepG2 (Human Liver Carcinoma)

-

DMEM or EMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

-

Plates and Consumables:

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile petri dishes (100 mm)

-

Micropipettes and sterile tips

-

Detailed Experimental Protocols

Protocol 1: Preparation of Compound Stock Solution

Causality: A high-concentration, sterile stock solution in a solvent like DMSO is essential for creating accurate serial dilutions. DMSO is chosen for its ability to dissolve a wide range of organic compounds and its relatively low toxicity at concentrations typically below 1% in final assays.

-

Accurately weigh 10 mg of this compound.

-

Dissolve in a minimal volume of 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

-

Store the stock solution at -20°C, protected from light.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This is the gold-standard method for determining the potency of an antimicrobial agent.[7] It establishes the lowest concentration of the drug that inhibits the visible growth of a microorganism, providing a quantitative value (MIC) that is crucial for comparing efficacy.[8] The protocol must adhere to CLSI/EUCAST guidelines to ensure inter-lab comparability.[5][9]

-

Inoculum Preparation:

-

From a fresh agar plate (18-24h culture), pick 3-5 isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL.[10]

-

Dilute this standardized suspension 1:150 in the appropriate sterile broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation (96-well plate):

-

Add 50 µL of sterile broth to wells in columns 2 through 12.

-

Prepare a working solution of the test compound from the stock. For example, dilute the 10 mg/mL stock to 1280 µg/mL in broth. Add 100 µL of this working solution to column 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. This creates a concentration gradient (e.g., 64 µg/mL down to 0.125 µg/mL after adding inoculum).

-

Controls are critical for a self-validating assay:

-

Column 11 (Growth Control): 50 µL of broth (no compound).

-

Column 12 (Sterility Control): 100 µL of broth only (no compound, no inoculum).

-

Positive Control: A separate plate or set of wells should be run with a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

-

-

Inoculation and Incubation:

-

Add 50 µL of the final diluted bacterial/fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

-

The final volume in each test well is now 100 µL.

-

Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria (24-48 hours for fungi).[10]

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as observed by the naked eye.[10] A clear well indicates inhibition. The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

-

Protocol 3: Agar Well Diffusion Assay (Primary Screen)

Causality: This method provides a rapid, cost-effective qualitative assessment of antimicrobial activity.[11] It works on the principle that the test compound will diffuse from a well into the agar, creating a concentration gradient. If the compound is active, a clear "zone of inhibition" will appear where microbial growth is prevented.

-

Prepare a standardized microbial inoculum as described in Protocol 2 (0.5 McFarland).

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a lawn.

-

Allow the plate to dry for 5-10 minutes.

-

Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm diameter) in the agar.

-

Add a fixed volume (e.g., 50 µL) of a high concentration of the test compound (e.g., 1 mg/mL) into a designated well.

-

Add the same volume of the solvent (DMSO) to another well as a negative control.

-

Add a standard antibiotic disk or solution to a third well as a positive control.

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Measure the diameter (in mm) of the zone of inhibition around each well.

Protocol 4: Mammalian Cell Cytotoxicity Assay (LDH Release)

Causality: A promising antimicrobial must be more toxic to the pathogen than to the host.[12][13] This assay assesses the compound's effect on the plasma membrane integrity of mammalian cells.[14] The release of the stable cytosolic enzyme Lactate Dehydrogenase (LDH) into the culture medium is a well-established indicator of cell death.[14]

-

Cell Seeding: Seed a 96-well plate with a mammalian cell line (e.g., HEK293) at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compound in culture medium at 2x the final desired concentrations.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).

-

Controls for LDH Assay:

-

Maximum LDH Release Control: Add lysis buffer (provided in the kit) to a set of wells 45 minutes before the final reading.

-

Spontaneous LDH Release Control: Untreated cells.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

LDH Measurement: Follow the manufacturer's protocol for the LDH assay kit. Typically, this involves transferring a portion of the supernatant from each well to a new plate, adding the reaction mixture, incubating, and then measuring the absorbance at the specified wavelength (e.g., 490 nm).

-

Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) Data

| Test Microorganism | Gram Stain | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |

|---|---|---|---|

| S. aureus ATCC 29213 | Positive | [Insert Data] | [Insert Data for Vancomycin] |

| E. coli ATCC 25922 | Negative | [Insert Data] | [Insert Data for Ciprofloxacin] |

| P. aeruginosa ATCC 27853 | Negative | [Insert Data] | [Insert Data for Gentamicin] |

| C. albicans ATCC 90028 | N/A (Fungus) | [Insert Data] | [Insert Data for Fluconazole] |

Table 2: Cytotoxicity and Selectivity Index

| Parameter | Value |

|---|---|

| 50% Cytotoxicity Concentration (CC₅₀) (µg/mL) | [Insert Data from dose-response curve] |

| MIC against S. aureus (µg/mL) | [Insert Data from Table 1] |

| Selectivity Index (SI = CC₅₀ / MIC) | [Calculate Value] |

-

Interpretation: A higher Selectivity Index (SI) is desirable, indicating that the compound is significantly more toxic to the microbe than to mammalian cells. An SI > 10 is often considered a promising starting point for further development.

Hypothetical Mechanism of Action: DNA Gyrase Inhibition

As many indazole derivatives have been found to target bacterial DNA gyrase, we can hypothesize a similar mechanism for this compound.[1] DNA gyrase (a type II topoisomerase) is essential for bacterial DNA replication, introducing negative supercoils into the DNA to relieve torsional stress. Inhibition of the GyrB subunit, which handles ATP hydrolysis, stalls replication and leads to bacterial cell death.

Caption: Hypothetical inhibition of bacterial DNA gyrase by the test compound.

References

-

Kramer, P., et al. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In: Sass, P. (eds) Antimicrobial Drug Discovery. Methods in Molecular Biology, vol 2111. Humana, New York, NY. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Werth, B. J. (2021). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]

-

European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST Home. [Link]

-

Therrien, E., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(7), 811-816. [Link]

-

Mckelvie, R., et al. (2021). Dose Dependent Antimicrobial Cellular Cytotoxicity—Implications for ex vivo Diagnostics. Frontiers in Pharmacology, 12, 706173. [Link]

-

Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

-

Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials. [Link]

-

Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

-

CLSI and EUCAST. (2025). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

-

Boehr, D. D., et al. (2003). Screening for Novel Antimicrobials from Encoded Combinatorial Libraries by Using a Two-Dimensional Agar Format. Applied and Environmental Microbiology, 69(5), 2899-2906. [Link]

-